molecular formula C6H12O B093247 3-Methylcyclopentanol CAS No. 18729-48-1

3-Methylcyclopentanol

Cat. No.: B093247
CAS No.: 18729-48-1
M. Wt: 100.16 g/mol
InChI Key: VEALHWXMCIRWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylcyclopentanol: is an organic compound with the molecular formula C6H12O . It is a type of cycloalkanol, specifically a cyclopentanol derivative with a methyl group attached to the third carbon of the cyclopentane ring. This compound is known for its clear, colorless liquid form and is used in various chemical synthesis processes .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Hydrogen halides (e.g., HBr), phosphorus tribromide (PBr3), and thionyl chloride (SOCl2).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-methylcyclopentanol depends on its specific application and the context in which it is used. In chemical reactions, it typically acts as a nucleophile due to the presence of the hydroxyl group, which can donate electrons to electrophilic centers. In biological systems, it may interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions, influencing their activity and function .

Comparison with Similar Compounds

    Cyclopentanol: Similar structure but lacks the methyl group at the third carbon.

    3-Methylcyclopentanone: The oxidized form of 3-methylcyclopentanol.

    2-Methylcyclopentanol: A positional isomer with the methyl group at the second carbon.

Uniqueness: this compound is unique due to the presence of the methyl group at the third carbon, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other cyclopentanol derivatives and affects its behavior in various chemical and biological contexts .

Properties

IUPAC Name

3-methylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEALHWXMCIRWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864853
Record name 3-Methylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-48-1
Record name 3-Methylcyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18729-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclopentanol, mixed isomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018729481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclopentanol, mixed isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylcyclopentanol
Reactant of Route 2
3-Methylcyclopentanol
Reactant of Route 3
3-Methylcyclopentanol
Reactant of Route 4
3-Methylcyclopentanol
Reactant of Route 5
3-Methylcyclopentanol
Reactant of Route 6
3-Methylcyclopentanol
Customer
Q & A

Q1: How does 3-Methylcyclopentanol behave during catalytic dehydrogenation?

A1: [] this compound, when present as an impurity in cyclohexanol during catalytic dehydrogenation, undergoes transformation to 2- and 3-methylcyclopentanone. This reaction is significant in the context of ε-caprolactam production, where these methylcyclopentanones can ultimately lead to undesirable δ-valerolactam impurities. The presence of copper oxide-based catalysts is known to facilitate this conversion.

Q2: Can this compound be used to synthesize cycloalkoxy-linear phosphazenes?

A2: [] Yes, this compound reacts with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3P=N--P(O)Cl2) to produce a pentacycloalkoxy-substituted phosphazene. This reaction involves the sodium salt of this compound.

Q3: What is the structural characterization of this compound?

A3: While the provided papers do not explicitly state the molecular formula or weight, they do mention the use of techniques like IR, 1H NMR, 13C NMR, 31P NMR, and mass spectroscopy to characterize the products of reactions involving this compound. [] These spectroscopic methods are routinely employed to elucidate the structure of organic compounds, including this compound.

Q4: Are there different isomers of this compound and how do their properties differ?

A4: [] Yes, this compound exists as cis and trans isomers. Research has been conducted to understand the steric effects associated with these isomers. This implies that their reactivity and physical properties may differ based on the spatial arrangement of the methyl group relative to the hydroxyl group on the cyclopentane ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.